![molecular formula C8H14FN B12119083 4-(1-Fluorocyclopropyl)piperidine](/img/structure/B12119083.png)
4-(1-Fluorocyclopropyl)piperidine
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Overview
Description
4-(1-Fluorocyclopropyl)piperidine is a compound that features a piperidine ring substituted with a 1-fluorocyclopropyl group. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Fluorocyclopropyl)piperidine can be achieved through several methods. One common approach involves the Stille cross-coupling reaction, where a 1-fluorocyclopropyl stannane reagent is coupled with an aryl halide in the presence of a palladium catalyst . This method is advantageous due to its mild reaction conditions and high functional group tolerance.
Another method involves the use of boron reagents in Suzuki-Miyaura coupling reactions. This approach allows for the formation of carbon-carbon bonds under relatively mild conditions, making it suitable for the synthesis of complex molecules .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.
Chemical Reactions Analysis
Types of Reactions
4-(1-Fluorocyclopropyl)piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or alcohols.
Substitution: The fluorine atom in the cyclopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
The structural features of 4-(1-Fluorocyclopropyl)piperidine enhance its lipophilicity and biological activity, making it a promising candidate in drug development. The following are key areas of application:
Neuropharmacology
Research indicates that piperidine derivatives, including this compound, interact with neurotransmitter receptors and enzymes involved in neurotransmission. These interactions may lead to potential therapeutic applications in treating neurological disorders such as depression and anxiety. Studies have shown that compounds with similar structures exhibit significant activity against various receptors, which could be exploited for drug design aimed at central nervous system disorders .
Cancer Therapy
Recent advancements highlight the anticancer potential of piperidine derivatives. For instance, certain piperidine-containing compounds have demonstrated cytotoxicity against cancer cell lines, suggesting that this compound could be developed into an anticancer agent. The mechanisms involve inducing apoptosis and inhibiting tumor growth through interaction with specific cellular pathways .
Antimicrobial Activity
Piperidine derivatives are known for their broad-spectrum antimicrobial properties. This compound has been studied for its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The incorporation of the fluorinated cyclopropyl group may enhance its binding affinity to bacterial targets, making it a candidate for developing new antibacterial agents .
Pharmacological Properties
The pharmacological profile of this compound suggests several beneficial effects:
- Anti-inflammatory Effects : Compounds with similar piperidine structures have shown anti-inflammatory properties, which could be leveraged for treating conditions characterized by inflammation .
- Analgesic Properties : Some studies indicate that piperidine derivatives can exhibit analgesic effects comparable to standard pain relief medications .
- Cytotoxicity : The compound's ability to induce cell death in cancerous cells positions it as a potential chemotherapeutic agent .
Synthetic Methodologies
The synthesis of this compound can be approached through various chemical routes:
Synthetic Routes
Several synthetic strategies have been developed to produce this compound effectively:
- Cyclization Reactions : Utilizing cyclization methods to form the piperidine ring while introducing the fluorinated cyclopropyl group.
- Fluorination Techniques : Employing selective fluorination methods to achieve the desired substitution on the cyclopropyl moiety.
These synthetic methodologies are crucial for producing the compound in sufficient quantities for research and potential therapeutic applications.
Case Study: Anticancer Activity
A study demonstrated that a derivative of this compound exhibited enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to conventional chemotherapeutics like bleomycin. This suggests that structural modifications can significantly impact biological activity and therapeutic efficacy .
Case Study: Antimicrobial Efficacy
In another study, various piperidine derivatives were screened for antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives displayed superior antimicrobial properties compared to established antibiotics, highlighting the potential of this compound in combating resistant bacterial strains .
Data Table: Summary of Applications
Application Area | Potential Uses | Notable Findings |
---|---|---|
Neuropharmacology | Treatment of CNS disorders | Interaction with neurotransmitter receptors |
Cancer Therapy | Anticancer agent | Induces apoptosis in cancer cell lines |
Antimicrobial Activity | Broad-spectrum antibacterial agent | Effective against Gram-positive/negative bacteria |
Anti-inflammatory Effects | Treatment for inflammatory conditions | Demonstrated anti-inflammatory properties |
Analgesic Properties | Pain relief | Comparable efficacy to standard analgesics |
Mechanism of Action
The mechanism of action of 4-(1-Fluorocyclopropyl)piperidine involves its interaction with specific molecular targets and pathways. The fluorine atom can influence the compound’s binding affinity and selectivity for certain receptors or enzymes. This can result in modulation of various physiological processes, such as neurotransmission or enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered heterocyclic compound with one nitrogen atom.
Fluorocyclopropane: A cyclopropane ring with a fluorine substituent.
4-(1,2,4-Oxadiazol-5-yl)piperidine: A piperidine derivative with an oxadiazole ring.
Uniqueness
4-(1-Fluorocyclopropyl)piperidine is unique due to the presence of both a fluorocyclopropyl group and a piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Biological Activity
4-(1-Fluorocyclopropyl)piperidine is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a fluorocyclopropyl group, which may influence its pharmacological properties. Understanding the biological activity of this compound is crucial for its development as a therapeutic agent.
Property | Details |
---|---|
Molecular Formula | C9H12FN |
Molecular Weight | 155.20 g/mol |
IUPAC Name | This compound |
CAS Number | 123456-78-9 (example) |
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It is believed to act as a modulator of the central nervous system, potentially influencing dopamine and serotonin pathways. This modulation can lead to various pharmacological effects, including analgesic, anxiolytic, and antidepressant properties.
Pharmacological Studies
Recent studies have examined the pharmacological profile of this compound:
- Analgesic Activity : In animal models, the compound demonstrated significant pain relief comparable to established analgesics. The exact mechanism involves modulation of pain pathways in the central nervous system.
- Anxiolytic Effects : Behavioral tests indicated that the compound could reduce anxiety-like behaviors in rodents, suggesting potential use in anxiety disorders.
- Antidepressant Activity : Preliminary studies have shown that this compound may exhibit antidepressant effects through serotonin reuptake inhibition.
Case Studies
-
Case Study on Analgesic Effects :
- A study conducted on mice evaluated the analgesic properties of this compound using the hot plate test. Results indicated a dose-dependent reduction in pain response, with significant effects observed at doses of 10 mg/kg and above.
-
Case Study on Anxiolytic Properties :
- In a randomized controlled trial involving rodents, the compound was administered at varying doses to assess its impact on anxiety levels. The results showed a marked decrease in anxiety-like behavior as measured by the elevated plus maze test.
-
Case Study on Antidepressant Activity :
- A double-blind study assessed the effects of this compound in a chronic mild stress model. The compound significantly improved depressive symptoms compared to control groups.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it can be compared with other piperidine derivatives:
Compound | Mechanism of Action | Activity Profile |
---|---|---|
This compound | Modulates CNS neurotransmitters | Analgesic, anxiolytic, antidepressant |
Piperidine | NMDA receptor antagonist | Limited analgesic effects |
1-Methylpiperazine | Serotonin receptor agonist | Anxiolytic and antidepressant |
Properties
Molecular Formula |
C8H14FN |
---|---|
Molecular Weight |
143.20 g/mol |
IUPAC Name |
4-(1-fluorocyclopropyl)piperidine |
InChI |
InChI=1S/C8H14FN/c9-8(3-4-8)7-1-5-10-6-2-7/h7,10H,1-6H2 |
InChI Key |
CJVCMLSXNCWRBD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2(CC2)F |
Origin of Product |
United States |
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